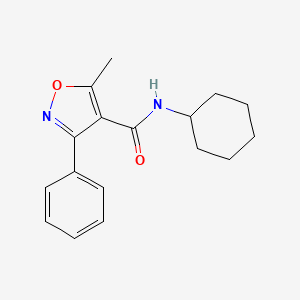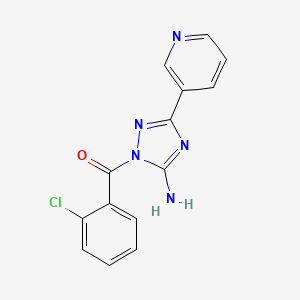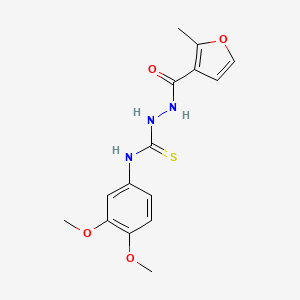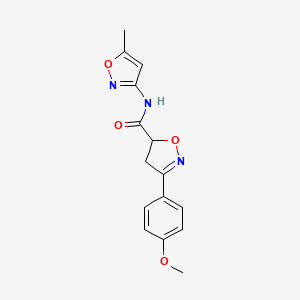
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide is a chemical compound commonly known as TAK-659. It is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
作用机制
TAK-659 selectively targets BTK, which is a key regulator of B-cell receptor signaling. BTK activation leads to downstream signaling events, including the activation of NF-κB and AKT, which promote cell survival and proliferation. TAK-659 inhibits BTK activity, leading to the suppression of downstream signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells. Additionally, TAK-659 has been shown to modulate the immune response by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the primary advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has shown potent inhibitory activity against BTK in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-659 is its limited bioavailability, which may limit its efficacy in vivo.
未来方向
There are several potential future directions for the development of TAK-659. One area of research is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. BTK plays a crucial role in the activation of B-cells, which are involved in the pathogenesis of these diseases. TAK-659 has shown promising results in preclinical models of autoimmune disorders, making it a potential candidate for further development.
Another potential future direction is in combination therapy with other targeted agents. TAK-659 has been shown to synergize with other targeted agents, such as PI3K inhibitors, in preclinical studies. Combination therapy may enhance the efficacy of TAK-659 and reduce the risk of resistance.
Conclusion
TAK-659 is a small molecule inhibitor that selectively targets BTK, a key regulator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of TAK-659.
合成方法
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chlorophenol with 2-methoxybenzylamine to form 2-(4-chlorophenoxy)-N-(2-methoxybenzyl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield TAK-659.
科学研究应用
TAK-659 has been extensively studied in preclinical models, and its therapeutic potential has been evaluated in various diseases. One of the primary areas of research is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies, making it a promising candidate for the treatment of these diseases.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-18(2,23-15-10-8-14(19)9-11-15)17(21)20-12-13-6-4-5-7-16(13)22-3/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBLAXQDNKZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)

![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)

![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)